molecular formula C11H9N3O B13139715 6-Amino-[3,3'-bipyridine]-4-carbaldehyde

6-Amino-[3,3'-bipyridine]-4-carbaldehyde

Cat. No.: B13139715
M. Wt: 199.21 g/mol
InChI Key: SLWYNWHIYJPHJS-UHFFFAOYSA-N
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Description

6-Amino-[3,3’-bipyridine]-4-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields high amounts of the desired bipyridine derivative.

Industrial Production Methods

Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde are typically carried out under controlled conditions to ensure high yields and selectivity. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often conducted in anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various chemical and biological effects. For example, in biological systems, it can chelate metal ions, affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-[3,3’-bipyridine]-4-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring selective metal ion binding and fluorescence properties .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-amino-5-pyridin-3-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C11H9N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14)

InChI Key

SLWYNWHIYJPHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2C=O)N

Origin of Product

United States

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